![molecular formula C16H16N10O2 B2887486 5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1448057-20-2](/img/structure/B2887486.png)
5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Description
5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N10O2 and its molecular weight is 380.372. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been explored for its potential in the synthesis of new thienopyrimidine derivatives, which have exhibited pronounced antimicrobial activity. This suggests its utility in developing novel antimicrobial agents (Bhuiyan et al., 2006).
Antiproliferative Effects
Another significant application involves its use in the synthesis of triazolopyridazin-6-yloxy derivatives, which have shown to inhibit the proliferation of endothelial and tumor cells. This highlights its potential for antiproliferative and possibly anticancer drug development (Ilić et al., 2011).
Chemical Synthesis and Design
The compound plays a key role in the design and synthesis of novel anthranilic diamides containing the triazolopyrimidine moiety, with the key intermediate being synthesized through microwave irradiation. This showcases its significance in the field of chemical synthesis and novel compound design (Dong et al., 2008).
Fungicidal Activities
Research also extends to the synthesis of carbonylhydrazone derivatives based on the triazolopyrimidine structure, which have exhibited excellent fungicidal activities. This indicates its potential use in agriculture for the development of new fungicides (De-jiang, 2008).
Anticancer Evaluation
Derivatives of the compound have been synthesized and evaluated for their anticancer activities, specifically against various cancer cell lines. This underscores its importance in medicinal chemistry for cancer therapy research (Bakavoli et al., 2010).
properties
IUPAC Name |
5,7-dimethyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N10O2/c1-10-7-11(2)26-16(20-10)21-14(23-26)15(28)18-5-6-24-13(27)4-3-12(22-24)25-9-17-8-19-25/h3-4,7-9H,5-6H2,1-2H3,(H,18,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRNZUKYGQMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
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